![molecular formula C19H20BrNO2 B1250163 (R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol is a benzazepine.
Applications De Recherche Scientifique
Dopamine D1 Receptor Agonism
The compound has been identified as a high-affinity agonist of the D1 dopamine receptor. Research has shown that the R-(+) enantiomers of this compound bind with much higher affinity and selectivity to D1 receptor sites in rat forebrain tissue than their S-(-) counterparts, indicating a potential for targeting specific dopamine receptor subtypes in neurological studies and treatments (Neumeyer et al., 1992).
Structural Analyses for Dopamine Receptor Binding
Studies have synthesized and evaluated various analogues, including this compound, for their affinity for the D1 receptor. It was discovered that the 6-bromo derivatives have affinities similar to their 6-chloro counterparts, contributing to the understanding of how structural differences in dopamine receptor ligands influence their receptor affinity and selectivity (Neumeyer et al., 1991).
Potential as D1 Dopamine Receptor Antagonists
The compound is part of a class of compounds with significant affinity for the D1 DA receptor. This research has been instrumental in understanding the structure-affinity relationships, suggesting that such compounds, due to their greater lipophilicity, could cross the blood-brain barrier more effectively, indicating potential as high-affinity selective D1 antagonists (Baindur et al., 1992).
Behavioral Studies in Animal Models
The compound has been studied for its effects on locomotor activities in animal models, particularly rats. Different agonists of the dopamine D1 receptor family, including this compound, have been compared for their effects on behaviors such as horizontal movement, rearing, and stereotypy time. This research helps in understanding the role of specific dopaminergic agents in behavior and can inform the development of treatments for neurological disorders (Meyer & Shults, 1993).
Comparative Studies on Stereoisomers
The stereoisomeric properties of compounds including (R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium have been examined. The R enantiomer of this compound, in particular, has shown to produce dose-related increases in behavior associated with the D1 agonist SKF 81297, highlighting the importance of stereochemistry in the pharmacological activity of dopaminergic drugs (Rosenzweig-Lipson & Bergman, 1993).
Propriétés
Nom du produit |
(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium |
|---|---|
Formule moléculaire |
C19H20BrNO2 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C19H20BrNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2/t16-/m1/s1 |
Clé InChI |
KKZGFVAZUKHFAC-MRXNPFEDSA-N |
SMILES isomérique |
C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br |
SMILES canonique |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




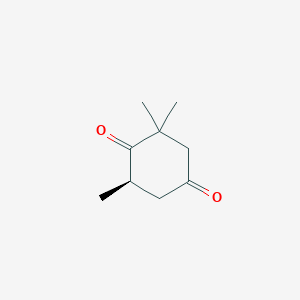

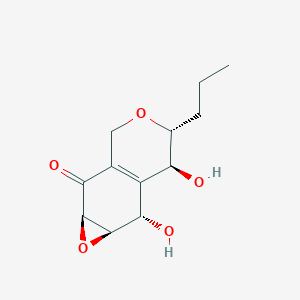
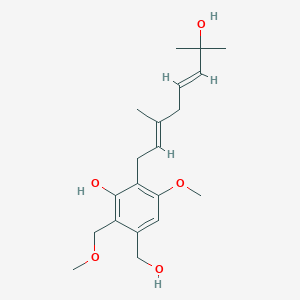

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
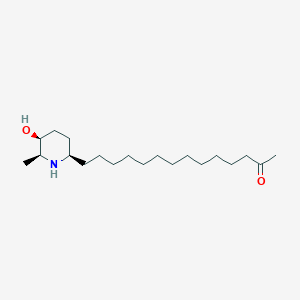
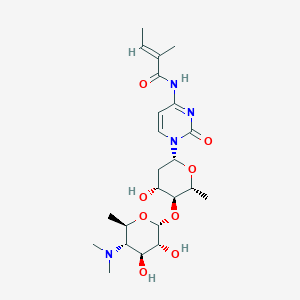


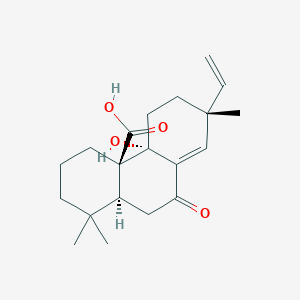
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid](/img/structure/B1250101.png)
![(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)